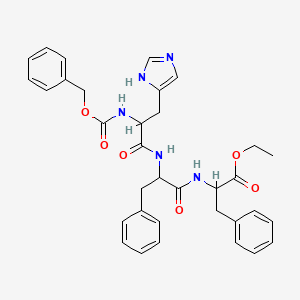
Cbz-DL-His-DL-Phe-DL-Phe-OEt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-His-Phe-Phe-OEt: is a synthetic peptide compound that has gained attention in biochemical research. It is composed of a sequence of amino acids: histidine, phenylalanine, and phenylalanine, with an ethyl ester group at the C-terminus. This compound is often used as a substrate in enzymatic studies, particularly with pepsin, due to its specific structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-His-Phe-Phe-OEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing chain using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).
Deprotection Steps: Temporary protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Z-His-Phe-Phe-OEt follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of large-scale purification systems, such as preparative HPLC, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-His-Phe-Phe-OEt undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by enzymes like pepsin, leading to the cleavage of peptide bonds.
Oxidation: The histidine residue can undergo oxidation under specific conditions, affecting the peptide’s activity.
Substitution: The phenylalanine residues can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Pepsin in acidic conditions (pH 1.5-2.5).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized histidine derivatives.
Substitution: Modified peptides with substituted phenylalanine residues.
Scientific Research Applications
Z-His-Phe-Phe-OEt is widely used in scientific research due to its versatility:
Biochemistry: As a substrate for studying enzyme kinetics, particularly with pepsin.
Medicine: Investigating the inhibition of glucose transport, similar to HIV protease inhibitors.
Chemistry: Understanding peptide bond formation and cleavage mechanisms.
Mechanism of Action
The primary mechanism of action for Z-His-Phe-Phe-OEt involves its interaction with enzymes like pepsin. The compound binds to the active site of the enzyme, where specific amino acid residues facilitate the cleavage of peptide bonds. The histidine residue plays a crucial role in this process, acting as a proton donor or acceptor, thereby enhancing the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
- Z-His-Phe-Phe-NH2
- Z-Gly-His-Phe-Phe-OEt
- Z-His-Gly-Phe-Phe-OEt
- Bz-Lys-Phe-Phe-OEt
Comparison: Z-His-Phe-Phe-OEt is unique due to its specific sequence and the presence of an ethyl ester group at the C-terminus. This structure makes it a preferred substrate for pepsin, as it closely mimics natural peptide substrates. Compared to similar compounds, Z-His-Phe-Phe-OEt exhibits higher specificity and efficiency in enzymatic reactions .
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACUIVJHGVZWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














